rac-1-[(1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methanamine
Overview
Description
rac-1-[(1R,2S,4R)-bicyclo[221]hept-5-en-2-yl]methanamine is a bicyclic amine compound characterized by its unique structure, which includes a norbornene framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-1-[(1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methanamine typically involves the following steps:
Starting Material: The synthesis often begins with norbornene derivatives.
Functionalization: Introduction of functional groups such as amines or alcohols to the norbornene framework.
Amine Introduction:
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
rac-1-[(1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methanamine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or hydroxyl derivatives.
Reduction: Reduction of double bonds or other reducible groups.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using halogens or halogenating agents, followed by nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
rac-1-[(1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological systems.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-1-[(1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methanamine involves its interaction with specific molecular targets. The exact pathways and targets can vary depending on the application, but generally, it may interact with enzymes or receptors, influencing biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- rac-[(1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methanol
- rac-(1R,2S,4S)-N-methylbicyclo[2.2.1]heptan-2-amine hydrochloride
- rac-(1R,2S,3R,4S)-3-[(tert-butoxycarbonyl)amino]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Uniqueness
rac-1-[(1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methanamine is unique due to its specific bicyclic structure and the presence of the methanamine group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
[(1R,2S,4R)-2-bicyclo[2.2.1]hept-5-enyl]methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-8H,3-5,9H2/t6-,7+,8-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBALIGLOMYEKN-GJMOJQLCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C[C@@H]([C@H]1C=C2)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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